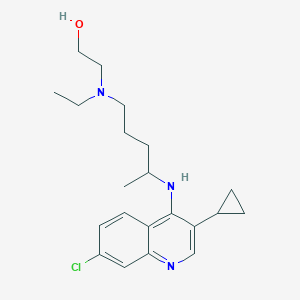![molecular formula C19H17NO2S B13432681 4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide](/img/structure/B13432681.png)
4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide is a chemical compound with the molecular formula C19H17NO2S and a molecular weight of 323.41. This compound is used as a reactant in the stereoselective preparation of α-toluenesulfonylamino carbonitriles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide involves the reaction of 4-methylbenzenesulfonamide with 2-naphthaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory preparation. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile, maintaining the aromaticity of the compound.
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions at the imine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Addition: Products include various substituted amines and alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the preparation of α-toluenesulfonylamino carbonitriles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function . The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical reactions makes it a versatile compound in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide is unique due to its specific structural configuration, which allows for selective reactions and applications. Its ability to form stereoselective products makes it valuable in synthetic chemistry. Compared to similar compounds, it offers distinct reactivity and potential biological activity, making it a compound of interest in various fields of research .
Propriétés
Formule moléculaire |
C19H17NO2S |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
4-methyl-N-(1-naphthalen-2-ylethylidene)benzenesulfonamide |
InChI |
InChI=1S/C19H17NO2S/c1-14-7-11-19(12-8-14)23(21,22)20-15(2)17-10-9-16-5-3-4-6-18(16)13-17/h3-13H,1-2H3 |
Clé InChI |
WHWCYPRDJIKMQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


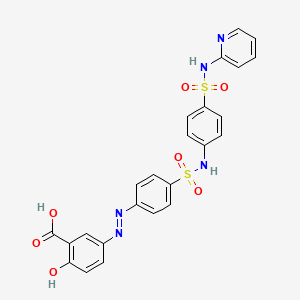

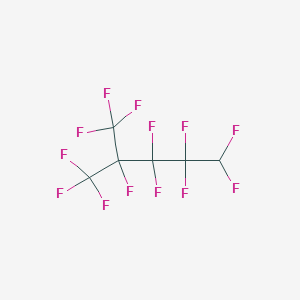
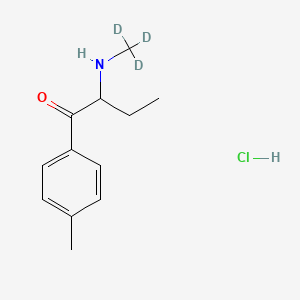

![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
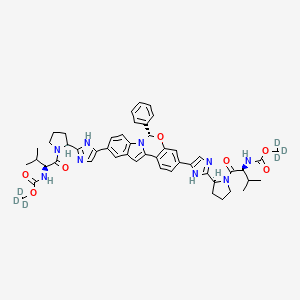
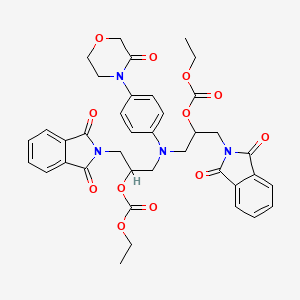
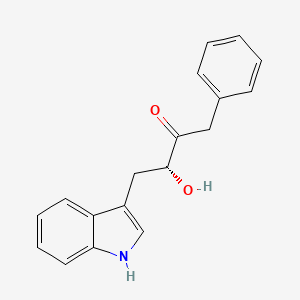
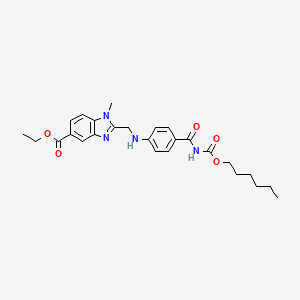
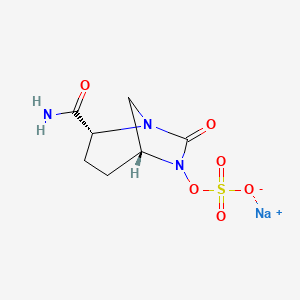
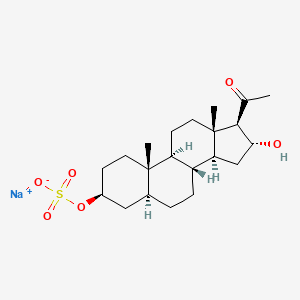
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
